Lupinine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lupinine can be synthesized through various chemical reactions. One common method involves the acylation of this compound using acid chlorides in anhydrous benzene in the presence of triethylamine . This reaction produces O-acyl lupinines with high yields . The structure of these derivatives can be confirmed using techniques such as X-ray crystal structure analysis and NMR spectroscopy .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from lupin seeds, which are rich in quinolizidine alkaloids . The seeds undergo processes such as soaking and rinsing to reduce their alkaloid content before extraction .

Analyse Des Réactions Chimiques

Lupinine undergoes various chemical reactions, including:

Substitution: this compound can undergo substitution reactions, such as acylation, to form O-acyl derivatives.

Common reagents used in these reactions include acid chlorides, triethylamine, and anhydrous benzene . The major products formed from these reactions are various O-acyl lupinines, which have potential pharmacological applications .

Applications De Recherche Scientifique

Pharmacological Applications

Antiviral Activity

Recent studies have demonstrated that derivatives of lupinine exhibit antiviral properties. Research involving triazole-containing derivatives of this compound revealed their potential as neuraminidase inhibitors against influenza viruses H1N1 and H3N2. The study indicated that certain derivatives achieved significant inhibition levels without reaching toxic thresholds, suggesting their viability for further development as antiviral agents .

Acetylcholinesterase Inhibition

this compound has been identified as a reversible inhibitor of acetylcholinesterase, an enzyme crucial for neurotransmission. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. A recent study synthesized new derivatives of this compound and evaluated their efficacy in inhibiting acetylcholinesterase, revealing structure-activity relationships that could guide the design of more effective inhibitors .

Agricultural Applications

Pest Control

this compound has shown promise as an insect antifeedant, particularly against mosquito larvae. Its efficacy in controlling pests that transmit diseases highlights its potential use in integrated pest management strategies . The compound's role in reducing herbivory through its antifeedant properties also supports sustainable agricultural practices.

Analytical Applications

Quantification of Alkaloids

The development of analytical methods for quantifying this compound and other quinolizidine alkaloids has advanced significantly. A study reported the simultaneous quantification of five alkaloids from Lupinus angustifolius using ultraperformance liquid chromatography. This method provides critical data for safety management in food products derived from lupin, ensuring that alkaloid levels remain within safe consumption limits .

| Alkaloid | Retention Time (min) | LOD (μg/mL) | LOQ (μg/mL) | Linearity (R²) |

|---|---|---|---|---|

| This compound | 2.46 | 1.300 | 3.901 | 0.9996 |

| 13-Hydroxylupanine | 2.49 | 1.245 | 3.735 | 0.9992 |

| Lupanine | 2.64 | 1.915 | 5.746 | 0.9993 |

| Angustifoline | 2.81 | 0.503 | 1.509 | 0.9997 |

| Sparteine | 3.07 | 0.785 | 2.356 | 0.9977 |

Case Studies

-

Antiviral Derivative Development

A study synthesized several this compound derivatives to evaluate their antiviral activity against influenza viruses, finding that specific modifications enhanced efficacy while maintaining low toxicity levels . -

Acetylcholinesterase Inhibition Study

Research focused on synthesizing new derivatives of this compound and assessing their acetylcholinesterase inhibitory activity, leading to the identification of several potent compounds with potential therapeutic applications for neurodegenerative disorders . -

Food Safety Monitoring

A comprehensive analysis of quinolizidine alkaloids in processed foods derived from Lupinus angustifolius revealed significant variations in alkaloid content pre- and post-processing, emphasizing the need for ongoing monitoring to ensure consumer safety .

Mécanisme D'action

Lupinine exerts its effects primarily by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine . The structure of this compound is similar to the ammonium “head” of acetylcholine, allowing it to bind to the enzyme’s active site and inhibit its activity . This inhibition leads to an increase in acetylcholine levels, which can affect various physiological processes .

Comparaison Avec Des Composés Similaires

- Lupanine

- Sparteine

- Albine

- Hydroxylupanine

- Anagyrine

- Angustifolin

Lupinine’s unique properties and lower toxicity make it a valuable compound for various scientific and industrial applications.

Activité Biologique

Lupinine is a quinolizidine alkaloid primarily found in the seeds of the Lupinus species, particularly Lupinus luteus. This compound has garnered attention for its diverse biological activities, including insecticidal properties, neurotoxicity, and potential therapeutic applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, toxicity profiles, and therapeutic potentials.

This compound acts as a reversible inhibitor of acetylcholinesterase (AChE) , an enzyme crucial for neurotransmission. By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of both muscarinic and nicotinic receptors. This mechanism underlies its insecticidal properties, particularly against mosquito larvae .

| Mechanism | Description |

|---|---|

| AChE Inhibition | Reversible inhibition leading to increased acetylcholine levels |

| Receptor Activation | Hyperstimulation of muscarinic and nicotinic receptors |

| Result | Disruption of normal neurotransmission and potential insecticidal effects |

2. Toxicity Studies

Research on the toxicity of this compound indicates significant neurotoxic effects. Acute toxicity studies have shown that administration can lead to symptoms such as malaise, nausea, respiratory arrest, and ataxia. The LD50 values for this compound vary based on the route of administration:

Table 2: LD50 Values for this compound

| Species | Route | LD50 (mg/kg) |

|---|---|---|

| Swiss Mice | Intraperitoneal (IP) | 100-300 |

| Swiss Mice | Oral (PO) | 175-700 |

| Guinea Pig | Intravenous (IV) | Not specified |

These studies suggest that while acute exposure can be harmful, chronic toxicity appears minimal when low-alkaloid lupin seeds are consumed over extended periods .

3. Antimicrobial and Antiviral Activities

Recent research has explored the antimicrobial and antiviral properties of this compound derivatives. For example, modifications to the this compound structure have resulted in compounds with enhanced activity against various pathogens.

- Antimicrobial Activity : Studies indicate that certain derivatives possess significant bactericidal effects and low sedative properties .

- Antiviral Activity : New derivatives have shown promise as neuraminidase inhibitors against influenza viruses. In vitro studies demonstrated that these compounds could suppress viral activity significantly .

Table 3: Summary of Antiviral Activity

| Compound | Virus Type | Inhibition (%) |

|---|---|---|

| Triazole-containing this compound derivatives | H1N1 & H3N2 | Up to 40% |

4. Case Studies

A notable case study highlighted the accidental poisoning of pigs due to contamination with alkaloid-rich lupin seeds. The symptoms observed included neurological disturbances similar to those noted in human toxicity cases. This incident underscores the need for careful monitoring of lupin-based feeds in livestock management .

Q & A

Basic Research Questions

Q. What are the primary chromatographic methods for quantifying lupinine in Lupinus species, and how do their sensitivity and selectivity compare?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for this compound quantification, achieving detection limits of ~0.1 µg/mL. Gas chromatography-mass spectrometry (GLC-MS) offers higher specificity for distinguishing this compound from structurally similar quinolizidine alkaloids (e.g., sparteine, multiflorine) . Validation parameters (linearity, recovery rates) must be reported for reproducibility.

Q. How does this compound biosynthesis vary across Lupinus subspecies, and what genetic markers correlate with alkaloid accumulation?

- Methodological Answer : Transcriptomic analysis of Lupinus albus and L. varius orientalis reveals differential expression of lysine decarboxylase (LDC) and copper amine oxidase (CAO) genes during this compound biosynthesis. Comparative metabolomic profiling (e.g., LC-MS/MS) should be paired with qPCR to link gene expression to alkaloid yield .

Q. What are the challenges in isolating this compound from co-occurring alkaloids in plant extracts?

- Methodological Answer : Co-elution of this compound with epithis compound and multiflorine in polar solvents necessitates orthogonal purification (e.g., silica gel chromatography followed by recrystallization). Solvent systems like chloroform:methanol:ammonia (80:20:1) improve resolution .

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported this compound pharmacological mechanisms (e.g., acetylcholinesterase inhibition vs. GABA modulation)?

- Methodological Answer : Use in vitro enzyme inhibition assays (Ellman’s method for AChE) and patch-clamp electrophysiology (for GABA receptors) under standardized conditions (pH 7.4, 37°C). Cross-validate with molecular docking simulations to identify binding affinities . Discrepancies may arise from stereochemical purity; chiral HPLC is critical for isolating enantiomers .

Q. How can isotopic labeling (e.g., ¹³C-glucose tracing) clarify this compound’s biosynthetic pathway in Lupinus root cultures?

- Methodological Answer : Pulse-chase experiments with ¹³C-labeled precursors, analyzed via NMR or high-resolution MS, track carbon flux through the cadaverine pathway. Time-course sampling (0–72 hrs) identifies rate-limiting steps .

Q. What statistical models best address variability in this compound content due to environmental stressors (e.g., drought, soil salinity)?

- Methodological Answer : Multivariate ANOVA with post-hoc Tukey tests compares alkaloid levels across stress treatments. Machine learning (random forest regression) predicts this compound yield based on soil pH, precipitation, and nutrient data .

Q. Data Contradictions and Validation

Q. Why do alkaloid profiles of L. varius orientalis cultivars show discrepancies in this compound derivatives (e.g., presence/absence of tetrahydrorhombifoline)?

- Methodological Answer : Geographic and ontogenetic factors influence alkaloid synthesis. Replicate studies must standardize plant age, tissue type (leaves vs. seeds), and harvest season. Absence of tetrahydrorhombifoline in Egyptian cultivars vs. its presence in Mediterranean variants suggests epigenetic regulation .

Q. Key Recommendations

- Stereochemical Analysis : Always report enantiomeric purity using chiral columns (e.g., Chiralpak IA) to avoid pharmacological misinterpretations .

- Reproducibility : Adopt NIH guidelines for preclinical studies, including detailed metadata on plant cultivation and extraction protocols .

- Interdisciplinary Collaboration : Combine phytochemical data with genomic insights (e.g., CRISPR-edited Lupinus lines) to probe biosynthetic bottlenecks .

Propriétés

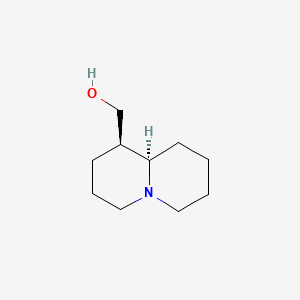

IUPAC Name |

[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVAWXXJVMJBAR-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(C2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2CCC[C@H]([C@H]2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197565 | |

| Record name | Lupinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-70-4, 10248-30-3 | |

| Record name | Lupinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lupinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupinine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010248303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lupinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lupinine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R)-1-(Hydroxymethyl)octahydro-2H-quinolizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUPININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BAJ73U1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUPININE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F74RAC8A5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.